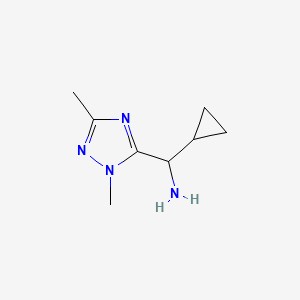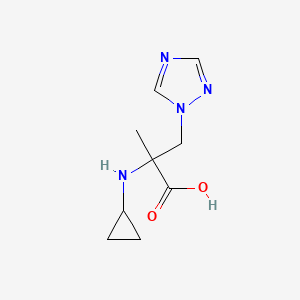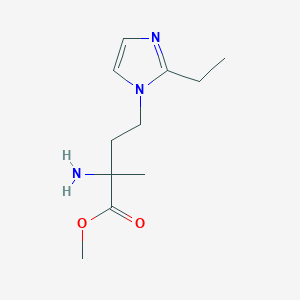
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.
Amino Acid Derivative Formation: The resulting compound is then reacted with methyl 2-bromo-2-methylbutanoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.
Industrial Chemistry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate: Lacks the ethyl group at the 2-position of the imidazole ring.
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)-2-methylbutanoate: Has a methyl group instead of an ethyl group at the 2-position of the imidazole ring.
Uniqueness
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(2-ethylimidazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-13-6-8-14(9)7-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3 |
Clave InChI |
ZFHNBFFURFXUTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1CCC(C)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


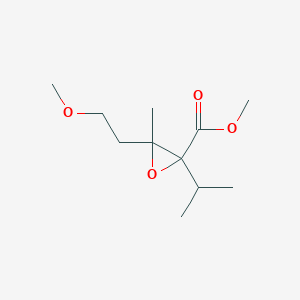
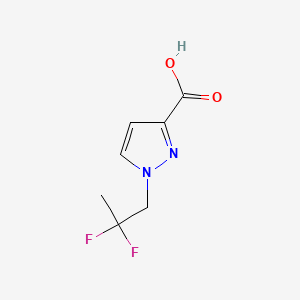
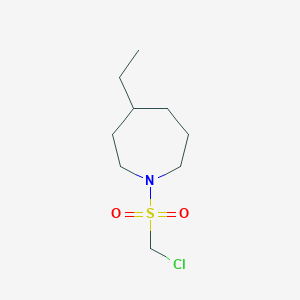

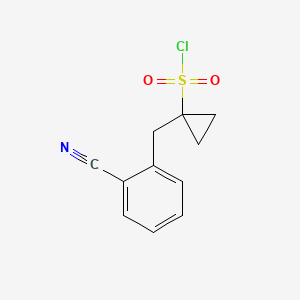
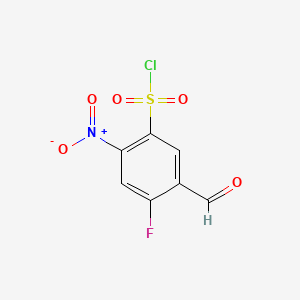
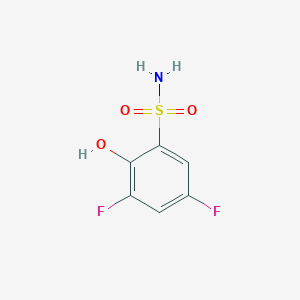
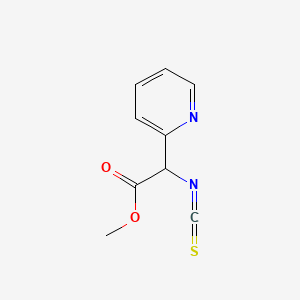

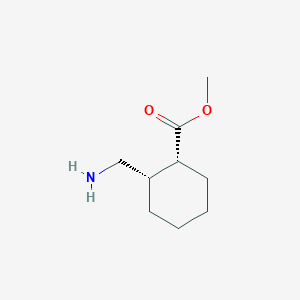
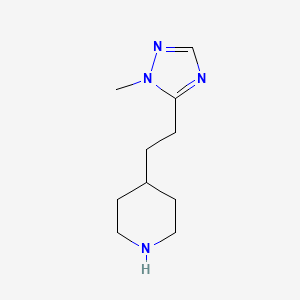
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
